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Compound of Interest

Compound Name: Peptide histidine isoleucine

Cat. No.: B1591452 Get Quote

Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide, is a member of the

secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[1][2] Co-synthesized from the

same precursor as VIP, PHI shares significant structural and functional similarities with other

peptides in this family, including VIP and Pituitary Adenylate Cyclase-Activating Polypeptide

(PACAP).[3][4] Its human analogue is Peptide Histidine Methionine (PHM).[2][4] PHI is widely

distributed throughout the central and peripheral nervous systems and plays a role in various

physiological processes.[1][5]

PHI exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the two

subtypes of VIP receptors: VPAC1 and VPAC2.[4][6] While VIP and PACAP bind to both

VPAC1 and VPAC2 with high and roughly equal affinity, PHI generally displays a different

binding profile, often with a preference for the VPAC2 receptor.[7] There is also evidence

suggesting the existence of a distinct, high-affinity PHI-preferring receptor in some tissues,

though a specific gene for such a receptor in mammals has not yet been definitively identified.

[5][8]

The receptors that bind PHI belong to the Class B family of GPCRs, characterized by a large

N-terminal extracellular domain that is crucial for peptide binding.[2]

Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug

development. It is typically quantified by the equilibrium dissociation constant (Kd) or the

inhibition constant (Ki). A lower value indicates a higher binding affinity. The table below
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summarizes the binding affinities of PHI and related endogenous peptides to the human

VPAC1 and VPAC2 receptors.

Ligand Receptor
Affinity Constant
(Parameter)

Value (nM)

PHI (porcine) Human VPAC1 Ki ~15

Human VPAC2 Ki ~1.7

VIP Human VPAC1 Ki ~1.0 - 2.5

Human VPAC2 Ki ~1.7

PACAP-27 Human VPAC1 Ki ~1.6

Human VPAC2 Ki ~1.8

PACAP-38 Human VPAC1 Ki ~1.6

Human VPAC2 Ki ~1.7

Note: Values are approximate and can vary based on experimental conditions, cell type, and

assay format. Data compiled from multiple sources.[2][7][9][10] The potency order for human

VPAC2 receptors is generally considered VIP ≈ PACAP-38 ≈ PACAP-27 > PHI.[9]

Signaling Pathways
Upon binding of PHI to VPAC1 or VPAC2 receptors, a conformational change is induced in the

receptor, leading to the activation of intracellular signaling cascades.

Gs/cAMP Signaling Pathway
The primary signaling mechanism for VPAC receptors is through the stimulatory G protein (Gs).

[2] This pathway is fundamental to many of the physiological effects of PHI.

Receptor Activation: PHI binds to the extracellular domain of the VPAC receptor.

G Protein Coupling: The activated receptor acts as a Guanine Nucleotide Exchange Factor

(GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated

heterotrimeric Gs protein.[11][12]
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G Protein Dissociation: The Gαs-GTP complex dissociates from both the receptor and the

Gβγ dimer.[11][13]

Adenylyl Cyclase Activation: The dissociated Gαs-GTP complex binds to and activates the

enzyme adenylyl cyclase.[14]

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the

second messenger cyclic AMP (cAMP).[14]

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates

various downstream target proteins, leading to a cellular response.[15]
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Canonical Gs-protein coupled signaling pathway for PHI.

Other Potential Signaling Pathways
While the Gs/cAMP pathway is predominant, GPCRs, including VPAC receptors, can couple to

other G proteins or activate alternative pathways. Activation of the Mitogen-Activated Protein

Kinase (MAPK) pathway by GPCRs has been established, often occurring through Gβγ

subunit-mediated activation of Phosphoinositide 3-Kinase (PI3K) or via transactivation of

receptor tyrosine kinases.[16][17] Some studies suggest that PHI can regulate cell proliferation

through the MAPK pathway, indicating a more complex signaling profile than simple cAMP

elevation.

Experimental Protocols: Receptor Binding Assays
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Radioligand binding assays are the gold standard for quantifying the interaction between a

ligand and a receptor.[18] They are used to determine key parameters like Kd, Ki, and Bmax

(receptor density).

General Protocol for a Competitive Radioligand Binding
Assay
This assay measures the ability of an unlabeled test compound (e.g., PHI) to compete with a

radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to a receptor. The output is an IC50 value, which

can be converted to a Ki value.[19]

1. Preparation of Receptor Source:

Source: Use either cultured cells engineered to express the receptor of interest (e.g., CHO

cells expressing human VPAC1) or homogenized tissue membranes known to contain the

receptor.[20]

Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM

MgCl2) containing protease inhibitors.

Centrifugation: Centrifuge the homogenate to pellet the membranes. Wash the pellet by

resuspending in fresh buffer and centrifuging again.

Storage: Resuspend the final membrane pellet in a buffer with a cryoprotectant (like 10%

sucrose), aliquot, and store at -80°C. Determine the protein concentration of the membrane

preparation using a standard method like the BCA assay.[20]

2. Assay Execution:

Reagent Preparation:

Thaw the membrane preparation and resuspend in the final assay binding buffer.

Prepare a fixed, single concentration of the radioligand (typically at or below its Kd value).

Prepare serial dilutions of the unlabeled competitor compound (the ligand of interest).[21]
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Incubation Setup (in a 96-well plate):

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a

saturating concentration of a known unlabeled ligand to block all specific binding.[19]

Competitor Wells: Add membrane preparation, radioligand, and the various concentrations

of the unlabeled test compound.[21]

Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled

temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to

reach equilibrium.[19][20]

3. Separation of Bound and Free Ligand:

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well

through a glass fiber filter plate (e.g., GF/C). The receptors and bound radioligand are

trapped on the filter, while the unbound radioligand passes through.[20]

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any

remaining unbound radioligand.[19]

4. Quantification:

Dry the filter plate.

Add a scintillation cocktail and measure the radioactivity retained on each filter using a

scintillation counter (for ³H, ¹⁴C) or a gamma counter (for ¹²⁵I).[19][20]

5. Data Analysis:

Calculate Specific Binding: For each concentration of the competitor, subtract the average

counts from the NSB wells from the total counts.[20]

Generate Inhibition Curve: Plot the specific binding as a percentage of the maximal binding

(total binding minus NSB) against the log concentration of the competitor.
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Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response

curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the

specific binding).[21]

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is

its dissociation constant for the receptor.[19]

Experimental Workflow Diagram
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Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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